molecular formula C16H15FN4O B560054 帕米帕尼 CAS No. 1446261-44-4

帕米帕尼

货号 B560054
CAS 编号: 1446261-44-4
分子量: 298.321
InChI 键: MSMXKTAOUDZVHF-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pamiparib (BGB-290) is an investigational small molecule inhibitor of PARP1 and PARP2 . It is being evaluated as a monotherapy in pivotal clinical trials in China in recurrent platinum-sensitive and BRCA1/2 mutated ovarian cancers . It is currently in global clinical development as a monotherapy, and in combination with other agents, including BeiGene’s investigational anti-PD1 antibody, tislelizumab (BGB-A317), for a variety of solid tumor malignancies .


Molecular Structure Analysis

Pamiparib had IC 50 values of 1.3 and 0.92 nM for PARP-1 and -2, respectively . An X-ray cocrystal structure of pamiparib within PARP-1 revealed the drug binds to similar sites to other PARP inhibitors (e.g., niraparib and olaparib) .


Chemical Reactions Analysis

Pamiparib selectively binds to PARP 1 and 2 and prevents PARP-mediated DNA repair . This leads to an accumulation of DNA strand breaks, inducing genomic instability and eventually causing apoptosis .


Physical And Chemical Properties Analysis

Pamiparib has a molecular formula of C16H15FN4O and an average mass of 298.315 Da . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . Its topological polar surface area is 60 Å2, and it has a molar refractivity of 77.7±0.5 cm3 .

科学研究应用

Specific Scientific Field

Oncology, specifically the treatment of Small Cell Lung Cancer .

Summary of the Application

Pamiparib, a PARP1/2 inhibitor, is being researched as a consolidation maintenance therapy in limited-stage SCLC . The high genomic instability and replication stress in SCLC have made PARP inhibitors a focus of research .

Methods of Application

In a single-arm, open-label phase II trial, patients aged 18–75 years with histologically/cytologically confirmed, limited-stage SCLC who have not progressed following definitive platinum-based cCRT and have an ECOG PS of 0 or 1 are enrolled . Participants receive pamiparib 40 mg twice daily every 3 weeks within 2 to 6 weeks after cCRT for up to 1 year or until disease progression according to RECIST v1.1 .

Results or Outcomes

The primary endpoint is the 1-year progression-free survival (PFS) rate assessed by investigators per RECIST v1.1 . Secondary endpoints include PFS, objective response rate, and duration of response assessed by investigators per RECIST 1.1, overall survival, time to distant metastasis, and safety .

Application in Ovarian Cancer

Specific Scientific Field

Oncology, specifically the treatment of Ovarian Cancer .

Summary of the Application

Pamiparib is approved in China for the treatment of germline BRCA mutation-associated recurrent advanced ovarian cancer previously treated with two or more lines of chemotherapy .

Methods of Application

In a Phase 1A/1B dose-escalation/dose-expansion study, adults (≥18 years) with advanced/metastatic cancer were enrolled . The dose-escalation phase evaluated the recommended Phase 2 dose (RP2D), maximum tolerated dose (MTD), and pharmacokinetics; the dose-expansion phase evaluated the antitumor activity and food effects .

Results or Outcomes

In the efficacy-evaluable population, the objective response rate (ORR) was 27.3% . In the epithelial ovarian cancer (EOC)-evaluable population, ORR was 41.2% .

Application in Fallopian Tube Cancer

Specific Scientific Field

Oncology, specifically the treatment of Fallopian Tube Cancer .

Summary of the Application

Pamiparib is approved in China for the treatment of germline BRCA mutation-associated recurrent advanced fallopian tube cancer previously treated with two or more lines of chemotherapy .

Methods of Application

In the BRIGHT Trial, a prospective, open-label, multicenter, phase II, umbrella study, patients with serous, endometrioid, or clear cell platinum-resistant, recurrent ovarian cancer are assigned to one of three experimental arms based on biomarkers . Patients with BRCA1/2 mutations receive pamiparib plus bevacizumab .

Results or Outcomes

The study aims to provide valuable data on the feasibility, safety, and effectiveness of pamiparib as a consolidation therapy . The correlation between molecular typing or gene expression profile of the disease and curative response will be further explored .

安全和危害

Pamiparib is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Inhalation and contact with eyes and skin should be avoided .

未来方向

Pamiparib is currently in global clinical development as a monotherapy, and in combination with other agents, including BeiGene’s investigational anti-PD1 antibody, tislelizumab (BGB-A317), for a variety of solid tumor malignancies . It is being evaluated in pivotal clinical trials in China in recurrent platinum-sensitive and BRCA1/2 mutated ovarian cancers .

属性

IUPAC Name

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENYZIUJOTUUNY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamiparib

CAS RN

1446261-44-4
Record name Pamiparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamiparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAMIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
649
Citations
Y Xiong, Y Guo, Y Liu, H Wang, W Gong, Y Liu, X Wang… - Neoplasia, 2020 - Elsevier
… /2 inhibitor pamiparib with good selectivity and PK profile. The anti-tumor efficacy of pamiparib … Pamiparib is a not a substrate of P-gp or BCRP. With its high penetration across the BBB, …
Number of citations: 66 www.sciencedirect.com
A Markham - Drugs, 2021 - Springer
… a phase I/II trial (NCT03333915) pamiparib was recently approved in China for the treatment … This article summarizes the milestones in the development of pamiparib leading to this first …
Number of citations: 35 link.springer.com
M Friedlander, T Meniawy, B Markman… - The Lancet …, 2019 - thelancet.com
Background Rationale exists for combined treatment with immune checkpoint inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors in a variety of solid tumours. This study …
Number of citations: 93 www.thelancet.com
X Wu, J Zhu, J Wang, Z Lin, R Yin, W Sun, Q Zhou… - Clinical Cancer …, 2022 - AACR
Purpose: Phase I results of this phase I/II study showed that pamiparib 60 mg twice a day had antitumor activity and an acceptable safety profile in Chinese patients with advanced …
Number of citations: 11 aacrjournals.org
H Wang, B Ren, Y Liu, B Jiang, Y Guo… - Journal of Medicinal …, 2020 - ACS Publications
… These efforts led to the identification of pamiparib (BGB-290, 139), which displays excellent … pamiparib shows similar binding sites with PARP with other PARP inhibitors, but pamiparib …
Number of citations: 37 pubs.acs.org
A Stradella, ML Johnson, S Goel, SR Chandana… - Annals of …, 2019 - Elsevier
Background DNA damage caused by TMZ can sensitize tumors to PARP inhibitors. Pamiparib is an investigational PARP1/2 inhibitor that has shown PARP trapping activity, brain …
Number of citations: 1 www.sciencedirect.com
S Chowdhury, J Mateo, M Gross, AJ Armstrong… - 2019 - ascopubs.org
… ; NCT03333915), pamiparib was generally well tolerated and … and safety/tolerability of pamiparib in mCRPC patients (pts) with … Four cohorts of pts will receive pamiparib 60 mg BID in 28-…
Number of citations: 10 ascopubs.org
JD Lickliter, M Voskoboynik, L Mileshkin… - British Journal of …, 2022 - nature.com
… the bioavailability of pamiparib is high, … of pamiparib in patients with advanced solid tumours. The primary objectives of this study were to evaluate the safety and tolerability of pamiparib, …
Number of citations: 6 www.nature.com
S Mu, D Palmer, R Fitzgerald… - Clinical …, 2021 - Wiley Online Library
… The mass balance in excreta, blood, and plasma radioactivity and plasma pamiparib … Unchanged pamiparib accounted for the most plasma radioactivity (67.2% ± 10.2%). Pamiparib …
Number of citations: 7 accp1.onlinelibrary.wiley.com
M Johnson, M Galsky, M Barve, S Goel… - Annals of …, 2018 - annalsofoncology.org
… In Phase 1 studies (NCT02361723; NCT03333915), pamiparib was generally well tolerated … and MTD of pamiparib plus TMZ. During dose escalation, pts receive pamiparib 60 mg PO …
Number of citations: 3 www.annalsofoncology.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。